molecular formula C11H9BrFN3OS B6590937 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea CAS No. 1231891-91-0

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea

Cat. No.: B6590937
CAS No.: 1231891-91-0
M. Wt: 330.18 g/mol
InChI Key: CROZWMMCPDKRPJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, along with a thiazole ring substituted with a methyl group at the 2-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 3-bromo-4-fluoroaniline and 4-methylthiazol-2-amine.

    Formation of Isocyanate Intermediate: The 3-bromo-4-fluoroaniline is treated with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.

    Urea Formation: The isocyanate intermediate is then reacted with 4-methylthiazol-2-amine under controlled conditions to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the phenyl and thiazole rings.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways, including its potential as an inhibitor of certain enzymes.

    Material Science: The compound’s unique structural features make it of interest in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea: This compound has a chlorine atom instead of a bromine atom at the 3-position of the phenyl ring, which may result in different chemical and biological properties.

    1-(3-Bromo-4-fluorophenyl)-3-(4-ethylthiazol-2-yl)urea: This compound has an ethyl group instead of a methyl group at the 2-position of the thiazole ring, which may affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents on the phenyl and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3OS/c1-6-5-18-11(14-6)16-10(17)15-7-2-3-9(13)8(12)4-7/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROZWMMCPDKRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199354
Record name N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231891-91-0
Record name N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231891-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Bromo-4-fluorophenyl)-N′-(4-methyl-2-thiazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 2 A solution of 3-bromo-4-fluoroaniline (250 mg, 1.316 mmol) in THF (6 mL) was stirred on ice and treated with TEA (0.367 mL, 2.63 mmol), then with phenyl 4-methylthiazol-2-ylcarbamate (308 mg, 1.316 mmol) and the resulting solution was stirred at rt for 70 h. The mixture was concentrated and the residue was stirred in 1 M hydrochloric acid, forming a precipitate which was collected by filtration, rinsed with water and dried under vacuum to provide 1-(3-bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea as an off white solid (400 mg, 92%). 1H NMR (400 MHz, DMSO-d6) δ 9.62 (s, 1H) 7.94 (dd, J=6.3, 2.5 Hz, 1H) 7.37-7.45 (m, 1H) 7.32 (t, J=8.7 Hz, 1H) 6.67 (d, J=1.1 Hz, 1H) 2.23 (d, J=1.1 Hz, 3H). Mass spectrum m/z 330, 332 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.367 mL
Type
reactant
Reaction Step Two

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